1-(Furan-2-yl)-N-methylmethanamine hydrochloride

説明

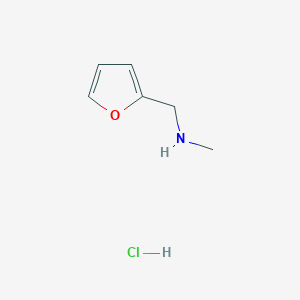

1-(Furan-2-yl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methylmethanamine group attached to the furan ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride typically involves the following steps:

Formation of Furan-2-carbaldehyde: The starting material, furan, undergoes formylation to produce furan-2-carbaldehyde.

Reductive Amination: Furan-2-carbaldehyde is then subjected to reductive amination with methylamine. This step involves the use of a reducing agent such as sodium cyanoborohydride to form 1-(Furan-2-yl)-N-methylmethanamine.

Formation of Hydrochloride Salt: The final step involves the conversion of 1-(Furan-2-yl)-N-methylmethanamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

1-(Furan-2-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The compound can undergo reduction to form tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

科学的研究の応用

Pharmacological Applications

-

Monoamine Oxidase Inhibition :

- The compound is recognized for its potential as a monoamine oxidase inhibitor (MAOI). MAOIs play a crucial role in enhancing monoaminergic transmission, which is vital for cognitive functions. Research indicates that derivatives of this compound can selectively inhibit MAO-B, suggesting therapeutic implications for cognitive impairments associated with conditions like Alzheimer's disease .

- Cognitive Enhancement :

- Antimicrobial Activity :

Neurochemical Research

- Neuroprotective Properties :

-

Animal Model Studies :

- In vivo studies have illustrated the compound's effects on hippocampal excitability and synaptic plasticity. For instance, administration of the compound in rat models has been linked to enhanced cognitive functions without altering seizure thresholds, indicating a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

作用機序

The mechanism of action of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, leading to biological effects. The methylmethanamine group enhances its binding affinity and specificity towards these targets. The exact molecular pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- Furan-2-carbaldehyde

- Furan-2,5-dicarboxylic acid

- Tetrahydrofuran

Uniqueness

1-(Furan-2-yl)-N-methylmethanamine hydrochloride is unique due to its specific structure, which combines the furan ring with a methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other furan derivatives, it offers enhanced solubility and reactivity, which are advantageous in both research and industrial settings.

生物活性

1-(Furan-2-yl)-N-methylmethanamine hydrochloride, also known as F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride), has garnered attention in recent years due to its potential biological activities, particularly as a monoamine oxidase B (MAO-B) inhibitor. This article reviews the compound's biological activity, mechanisms of action, pharmacokinetics, and its implications in therapeutic applications.

- Molecular Formula: CHClN

- Molecular Weight: 173.62 g/mol

- Structure: The compound features a furan ring attached to a methylated amine, which contributes to its biological properties.

F2MPA acts primarily as a reversible inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, F2MPA may enhance dopaminergic transmission, making it a candidate for treating neurodegenerative diseases like Parkinson's disease.

Key Mechanisms:

- Monoamine Oxidase Inhibition: F2MPA selectively inhibits MAO-B without significantly affecting MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors.

- Neuroprotective Effects: The inhibition of MAO-B leads to increased levels of neuroprotective factors and may prevent neuronal apoptosis.

In Vitro Studies

Research has shown that F2MPA enhances synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus in animal models. This suggests potential cognitive enhancement effects.

| Study | Findings |

|---|---|

| F2MPA improved synaptic transmission without inducing hyperexcitability. | |

| Demonstrated significant enhancement of LTP in hippocampal neurons. |

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in animal models:

- Dosage: Administration of 1 mg/kg showed significant effects on synaptic plasticity.

- Seizure Threshold: F2MPA did not alter seizure thresholds in models of induced seizures, indicating a favorable safety profile.

Pharmacokinetics

The pharmacokinetic profile of F2MPA indicates good absorption and distribution characteristics. Studies suggest that after administration, the compound is rapidly absorbed and reaches peak plasma concentrations within hours.

ADMET Properties:

- Absorption: High bioavailability observed.

- Distribution: Widely distributed in tissues with a preference for the central nervous system.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes.

- Excretion: Excreted mainly through urine with minimal hepatic metabolism.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of F2MPA:

- Cognitive Enhancement: A study indicated that F2MPA could improve cognitive functions in models simulating Alzheimer’s disease by enhancing cholinergic transmission.

- Neuroprotection in Parkinson's Disease Models: Research demonstrated that F2MPA could protect dopaminergic neurons from oxidative stress-induced damage.

特性

IUPAC Name |

1-(furan-2-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYQXUZJSSZMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589512 | |

| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-46-0 | |

| Record name | 2-Furanmethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。